1,3-Bis(1-methyl-1H-pyrrol-2-yl)propan-2-ol
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Overview
Description
1,3-Bis(1-methyl-1H-pyrrol-2-yl)propan-2-ol is an organic compound that features two pyrrole rings attached to a central propane-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-methyl-1H-pyrrol-2-yl)propan-2-ol typically involves the reaction of 1-methyl-1H-pyrrole with a suitable alkylating agent under controlled conditions. One common method involves the use of 1,3-dibromopropane as the alkylating agent, which reacts with 1-methyl-1H-pyrrole in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1-methyl-1H-pyrrol-2-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyrrole rings can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyrrole derivatives.
Scientific Research Applications
1,3-Bis(1-methyl-1H-pyrrol-2-yl)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(1-methyl-1H-pyrrol-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the nature of the enzyme or receptor targeted by the compound.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: A structurally similar compound with a single pyrrole ring and an ethanone moiety.
2-Acetyl-1-methylpyrrole: Another related compound with an acetyl group attached to the pyrrole ring.
Uniqueness
1,3-Bis(1-methyl-1H-pyrrol-2-yl)propan-2-ol is unique due to the presence of two pyrrole rings and a central propane-2-ol moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
1,3-bis(1-methylpyrrol-2-yl)propan-2-ol |
InChI |
InChI=1S/C13H18N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h3-8,13,16H,9-10H2,1-2H3 |
InChI Key |
DHTGHBBVDGTZGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CC(CC2=CC=CN2C)O |
Origin of Product |
United States |
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